

Application Notes and Protocols for In Vivo Rodent Studies with Foliglurax

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Compound of Interest

Compound Name: Foliglurax

Cat. No.: B1653653

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Introduction

Foliglurax (also known as PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a non-dopaminergic therapeutic agent, **Foliglurax** has been investigated for its potential in treating motor symptoms associated with Parkinson's disease.[2][3][4] mGluR4 is predominantly expressed on presynaptic terminals in the striatum, where its activation inhibits glutamate release, thereby modulating basal ganglia circuitry.[5] These application notes provide detailed protocols for the formulation of **Foliglurax** for in vivo rodent studies and its application in established preclinical models of Parkinson's disease.

Data Presentation

Table 1: In Vivo Efficacy of Foliglurax in a Neuroprotection Model

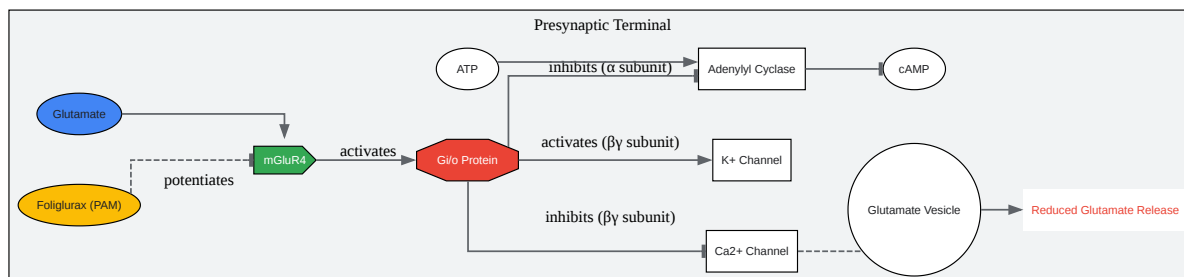
Animal Model	Species	Foliglurax Dose (mg/kg)	Administration Route	Key Findings	Reference
MPTP-induced Neurodegeneration	Mouse	1, 3, 10 (daily)	Oral	3 mg/kg prevented the MPTP-induced decrease in striatal dopamine and its metabolites. 1 and 10 mg/kg showed no beneficial effect. The 3 mg/kg dose also prevented an increase in GFAP levels (a marker of astrogliosis).	

Table 2: In Vivo Efficacy of a structurally related mGluR4 PAM (VU2957) in a Symptomatic Model

Animal Model	Species	Compound Dose (mg/kg)	Administration Route	Key Findings	Reference
Haloperidol-Induced Catalepsy	Rat	0.3, 1, 3, 10, 30	Oral	Dose-dependently reversed haloperidol-induced catalepsy. A minimum effective dose (MED) of 1 mg/kg was identified.	

Signaling Pathway

The activation of mGluR4 by glutamate is potentiated by **Foliglurax**. This receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits of the G-protein can also directly modulate the activity of voltage-dependent calcium and potassium channels, leading to a reduction in neurotransmitter release.



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Caption: mGluR4 signaling pathway in a presynaptic terminal.

Experimental Protocols

Foliglurax Formulation for Oral Administration

This protocol is adapted from commercially available formulation guidelines for PXT002331.

Materials:

- **Foliglurax** (PXT002331) powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

- Vortex mixer

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Foliglurax** in DMSO. For example, to create a 5.2 mg/mL stock, dissolve 5.2 mg of **Foliglurax** in 1 mL of DMSO. Vortex until fully dissolved.
- **Vehicle Preparation:** The vehicle consists of a mixture of PEG300 (or PEG400), Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.
- **Working Solution Preparation:** a. For a 1 mL final working solution, take the required volume of the DMSO stock solution. For example, for a final concentration of 0.52 mg/mL, use 100 μ L of the 5.2 mg/mL DMSO stock. b. Add the DMSO stock to 400 μ L of PEG300 and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 to the mixture and vortex again until homogenous. d. Add 450 μ L of saline to bring the final volume to 1 mL. Vortex thoroughly. The final solution should be clear.

Note: The proportion of DMSO in the final working solution should be kept low (e.g., below 10%) to minimize potential toxicity in animals. Adjust the concentration of the stock solution and the volumes accordingly based on the desired final dose and administration volume.

MPTP Mouse Model of Parkinson's Disease

This protocol is a general guideline for inducing Parkinson's-like neurodegeneration in mice using MPTP.

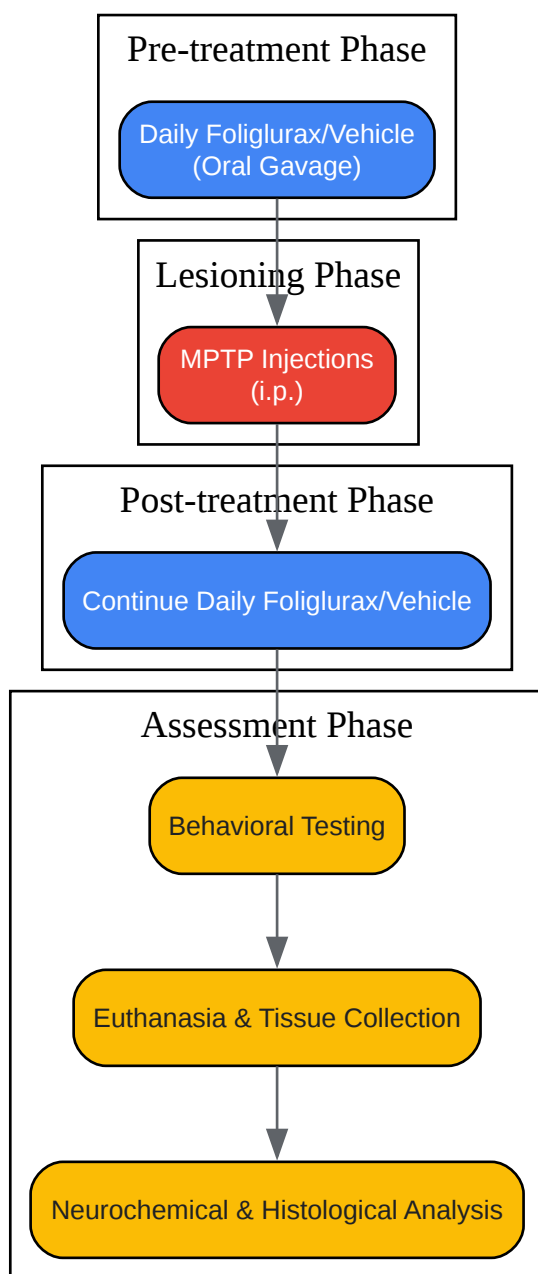
Materials:

- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
- Sterile saline (0.9% NaCl)
- C57BL/6 mice (male, 8-10 weeks old)
- Appropriate safety equipment for handling MPTP (e.g., chemical fume hood, personal protective equipment)

- Insulin syringes for injection

Procedure:

- **MPTP Preparation:** Prepare a fresh solution of MPTP in sterile saline immediately before use. A common dosing regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP, administered 2 hours apart. For a 25g mouse, this would require 0.5 mg of MPTP per injection.
- **Animal Treatment:** a. Administer the prepared MPTP solution via i.p. injection. b. **Foliglurax** or vehicle is administered orally once daily, starting several days before MPTP administration and continuing for several days after. For example, daily oral gavage of **Foliglurax** at 1, 3, or 10 mg/kg for 10 days, with MPTP administration on day 5.
- **Behavioral and Neurochemical Assessment:** a. Behavioral tests (e.g., rotarod, open field) can be performed before and after the lesioning period. b. Animals are typically euthanized 7-21 days after the last MPTP injection. c. Brain tissue (striatum and substantia nigra) is collected for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and immunohistochemistry (e.g., tyrosine hydroxylase staining for dopaminergic neuron count).



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Caption: Experimental workflow for the MPTP mouse model.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats using 6-OHDA.

Materials:

- 6-hydroxydopamine (6-OHDA) hydrochloride
- Sterile saline (0.9% NaCl) containing 0.02% ascorbic acid
- Male Sprague-Dawley or Wistar rats (200-250 g)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Hamilton syringe
- Dental drill

Procedure:

- 6-OHDA Preparation: Dissolve 6-OHDA in cold saline with ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.
- Stereotaxic Surgery: a. Anesthetize the rat and place it in the stereotaxic frame. b. Perform a midline scalp incision and expose the skull. c. Drill a small hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura. d. Slowly infuse 2-4 μ L of the 6-OHDA solution over several minutes. Leave the needle in place for an additional 5 minutes before slowly retracting it.
- Post-operative Care: Suture the incision and provide post-operative care, including analgesics and accessible food and water.
- Behavioral Assessment: a. Two to three weeks after surgery, assess the lesion by inducing rotational behavior with apomorphine (0.2-0.5 mg/kg, i.p.) or amphetamine (2.5-5 mg/kg, i.p.). Rats with successful lesions will exhibit robust contralateral (apomorphine) or ipsilateral (amphetamine) rotations. b. Administer **Foliglurax** or vehicle orally and assess its effect on motor function using tests like the cylinder test or rotarod test.

Haloperidol-Induced Catalepsy Test in Rats

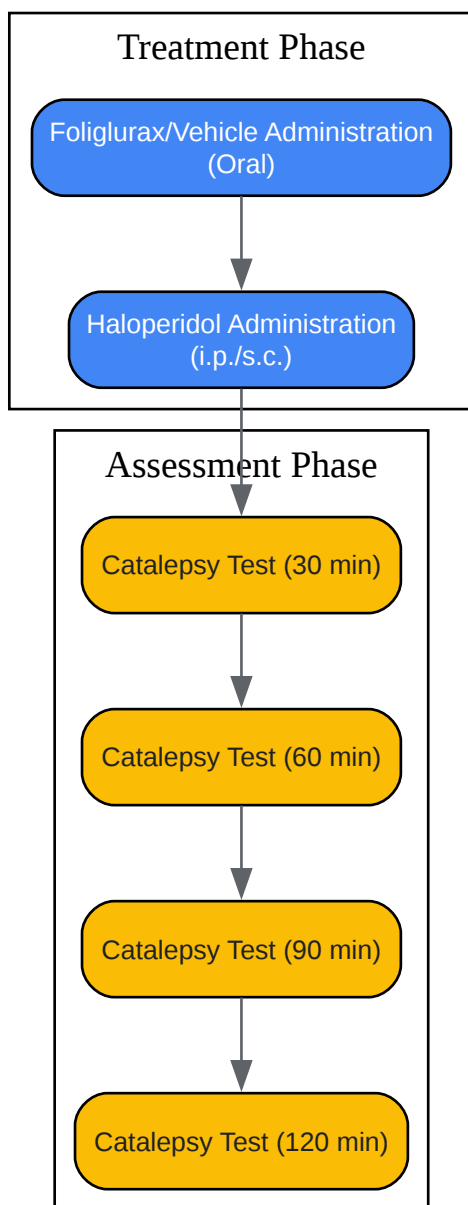
This test is used to assess the cataleptic state induced by dopamine D2 receptor antagonists and the potential of test compounds to reverse this state.

Materials:

- Haloperidol
- Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, adjusted to pH 5-6)
- Male Wistar rats (200-250 g)
- Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)
- Stopwatch

Procedure:

- Drug Administration: a. Administer **Foliglurax** or vehicle orally at a predetermined time before the haloperidol challenge (e.g., 60 minutes). b. Administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).
- Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar. b. Measure the latency for the rat to remove both forepaws from the bar. This is the catalepsy score. c. A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
- Data Analysis: Compare the catalepsy scores between the vehicle-treated and **Foliglurax**-treated groups. A significant reduction in the catalepsy score indicates a potential anti-parkinsonian effect.



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